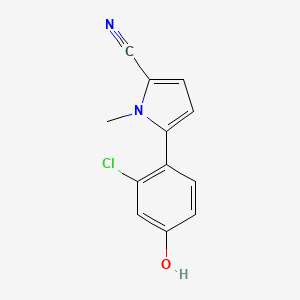![molecular formula C12H16BNO6S B15206532 (2,2,4-Trimethyl-6-(methylsulfonyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid](/img/structure/B15206532.png)
(2,2,4-Trimethyl-6-(methylsulfonyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2,4-Trimethyl-6-(methylsulfonyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid is a boronic acid derivative known for its unique chemical structure and reactivity. This compound is of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,4-Trimethyl-6-(methylsulfonyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid typically involves multi-step organic reactions. One common method includes the formation of the oxazinone ring followed by the introduction of the boronic acid moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
(2,2,4-Trimethyl-6-(methylsulfonyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
科学的研究の応用
Chemistry
In organic synthesis, (2,2,4-Trimethyl-6-(methylsulfonyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid is used as a building block for the synthesis of complex molecules. Its reactivity and stability make it a valuable reagent in various synthetic pathways.
Biology
The compound has potential applications in biological research, particularly in the development of boron-containing drugs. Boronic acids are known to interact with biological molecules, making them useful in drug design and development.
Medicine
In medicinal chemistry, this compound can be used to develop new therapeutic agents. Boronic acids have been explored for their potential to inhibit enzymes and modulate biological pathways, offering opportunities for the treatment of diseases.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its unique properties contribute to the development of high-performance materials.
作用機序
The mechanism of action of (2,2,4-Trimethyl-6-(methylsulfonyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing it to modulate biological pathways and inhibit enzyme activity. The specific pathways and targets depend on the context of its application, such as drug development or material synthesis.
類似化合物との比較
Similar Compounds
- Phenylboronic acid
- 4-Methylphenylboronic acid
- 2,4,6-Trimethylphenylboronic acid
Uniqueness
Compared to similar compounds, (2,2,4-Trimethyl-6-(methylsulfonyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid offers unique reactivity due to the presence of the oxazinone ring and the methylsulfonyl group. These structural features enhance its stability and reactivity, making it a versatile reagent in various chemical reactions and applications.
特性
分子式 |
C12H16BNO6S |
|---|---|
分子量 |
313.14 g/mol |
IUPAC名 |
(2,2,4-trimethyl-6-methylsulfonyl-3-oxo-1,4-benzoxazin-8-yl)boronic acid |
InChI |
InChI=1S/C12H16BNO6S/c1-12(2)11(15)14(3)9-6-7(21(4,18)19)5-8(13(16)17)10(9)20-12/h5-6,16-17H,1-4H3 |
InChIキー |
USKATANFZLVCNA-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC2=C1OC(C(=O)N2C)(C)C)S(=O)(=O)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


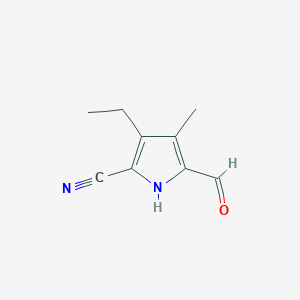
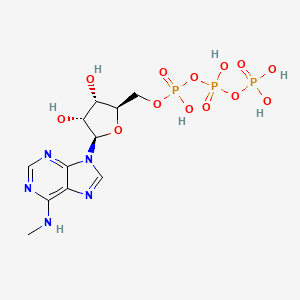
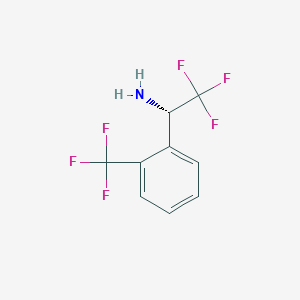

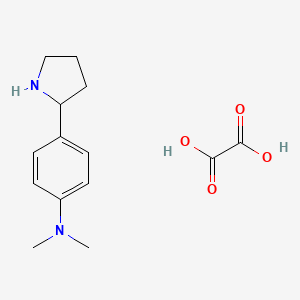
![4-(Methylthio)benzo[d]oxazol-2-amine](/img/structure/B15206499.png)

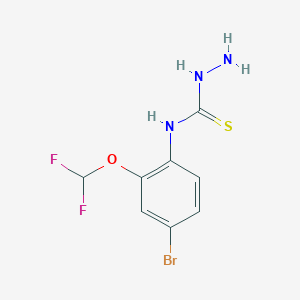
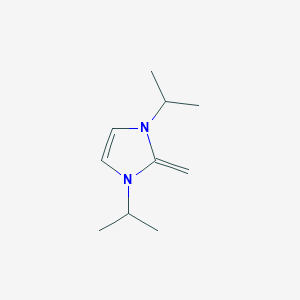
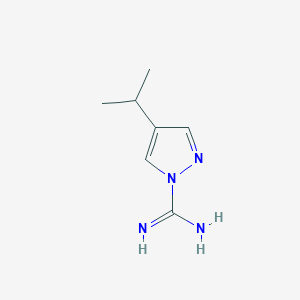
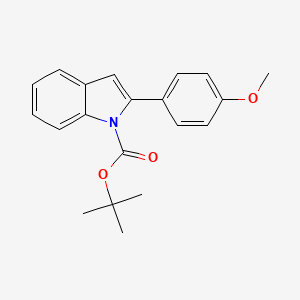
![(5-Methoxyimidazo[1,2-a]pyrazin-2-yl)methanol](/img/structure/B15206556.png)
